2-Chloroethylamine hydrochloride

描述

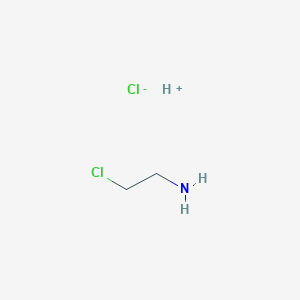

Structure

2D Structure

属性

IUPAC Name |

2-chloroethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6ClN.ClH/c3-1-2-4;/h1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRREFWJTRBDRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60878686 | |

| Record name | 2-Chloroethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870-24-6 | |

| Record name | 2-Chloroethylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroethylamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, 2-chloro-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloroethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROETHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8040U3I02T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Chloroethylamine Hydrochloride

Established Reaction Pathways for 2-Chloroethylamine (B1212225) Hydrochloride Synthesis

Traditional methods for synthesizing 2-chloroethylamine hydrochloride have been well-documented, each with distinct advantages and disadvantages regarding raw materials, reaction conditions, and byproducts.

Synthesis from Ethanolamine (B43304) and Hydrogen Chloride

A primary route to this compound involves the direct reaction of ethanolamine with hydrogen chloride. google.com This method is valued for its use of readily available and low-cost raw materials. google.com The process typically involves introducing hydrogen chloride gas into ethanolamine, followed by heating to facilitate the substitution reaction and remove the water formed. google.com While this pathway can produce high-purity this compound with high yields, it often requires elevated pressure and prolonged reaction times, posing challenges for equipment and energy consumption. google.comgoogle.com

A patented method describes a process where ethanolamine is reacted with hydrogen chloride, using an organic acid as a catalyst, to produce this compound. This approach reports a product purity of 99% and a yield of approximately 90%. google.com

Table 1: Reaction Parameters for Ethanolamine and Hydrogen Chloride Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Raw Materials | Ethanolamine, Hydrogen Chloride | google.com |

| Catalyst | Organic Acid | google.com |

| Reported Purity | 99% | google.com |

Synthesis from Ethanolamine Hydrochloride and Thionyl Chloride

Another established method involves the reaction of ethanolamine hydrochloride with thionyl chloride. chemicalbook.comexsyncorp.com This pathway is known for its mild reaction conditions and shorter reaction times, making it relatively easy to control. google.com The use of thionyl chloride as a chlorinating agent is effective; however, it is a costly reagent. google.com A significant drawback of this method is the production of sulfur dioxide, a polluting gas, as a byproduct, which raises environmental concerns. google.com The reaction is often carried out in a solvent, and various organic solvents have been explored to optimize the process. chemicalbook.comgoogle.com

The manufacturing process can involve reacting diethanolamine (B148213) with thionyl chloride to produce bis(2-chloroethyl)amine (B1207034) hydrochloride, a related compound. chemicalbook.com This highlights the versatility of thionyl chloride in chlorinating amino alcohols.

Synthesis via Ethylene (B1197577) Oxide and Ammonia (B1221849), Followed by Chlorination and Salt Formation

A further synthetic route begins with the reaction of ethylene oxide and ammonia to produce ethanolamine. ontosight.ai This is then followed by a chlorination step and subsequent salt formation with hydrochloric acid to yield this compound. ontosight.aiprinttechhealthcare.com This multi-step process offers an alternative starting point but involves handling highly reactive and hazardous materials like ethylene oxide.

Novel and Green Synthetic Approaches in this compound Production

In response to the limitations of traditional methods, research has focused on developing more sustainable and efficient synthetic strategies. These novel approaches often center on the use of advanced catalytic systems and the selection of environmentally benign solvents.

Solvent Selection and Optimization for Environmentally Benign Synthesis

The choice of solvent plays a critical role in the environmental impact and efficiency of chemical syntheses. In the production of this compound from ethanolamine hydrochloride and thionyl chloride, research has explored the use of aliphatic carboxylic acids as solvents. chemicalbook.comgoogle.com Using these acids in substoichiometric amounts can be effective. google.com Formic acid and acetic acid are noted as particularly preferred solvents. google.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethanolamine |

| Hydrogen chloride |

| Ethanolamine hydrochloride |

| Thionyl chloride |

| Ethylene oxide |

| Ammonia |

| Sulfur dioxide |

| Propionic acid |

| Butyric acid |

| Glutaric acid |

| Adipic acid |

| Formic acid |

| Acetic acid |

| Toluene (B28343) |

| Dichloromethane |

| bis(2-chloroethyl)amine hydrochloride |

| Diethanolamine |

| 2-aminothiazoline |

Microwave-Assisted Synthesis of this compound and its Derivatives

Microwave-Assisted Organic Synthesis (MAOS) has become an influential technique in modern chemistry, offering substantial improvements over conventional heating methods. jocpr.comresearchgate.net This approach, often termed Microwave-Assisted Organic Reaction Enhancement (MORE), provides a simple, rapid, clean, and efficient pathway for synthesizing a wide array of organic molecules, including this compound and its derivatives. jocpr.comresearchgate.net The primary advantages of using microwave irradiation include accelerated reaction rates, uniform heating, increased energy efficiency, enhanced selectivity, and often improved yields and purity. irjmets.com

In the synthesis of key pharmaceutical intermediates, such as bis-(2-chloroethylamine) hydrochloride, microwave-assisted methods have demonstrated marked superiority. For instance, the condensation reaction of bis-(2-chloroethylamine) hydrochloride with 2,3-dichloroaniline (B127971) can be significantly expedited. jocpr.com Researchers have shown that such reactions can be completed in minutes under microwave irradiation, compared to the hours required for conventional heating, while also achieving higher yields and product purity. jocpr.comresearchgate.net

A comparative study highlights the efficiency of the microwave-assisted approach.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | Several hours | ≤ 2 minutes | jocpr.com |

| Yield | Standard | >10% increase | jocpr.com |

| Purity | Standard | Higher Purity | jocpr.com |

| Conditions | Standard Reflux | Pulse heating (e.g., 30s increments) | jocpr.com |

This methodology is not only faster but also aligns with the principles of green chemistry by reducing reaction times and potentially the use of solvents. researchgate.netresearchgate.net The broad applicability of microwave-assisted synthesis is further demonstrated in its use for creating various heterocyclic compounds, underscoring its versatility in synthetic chemistry. sciensage.info

Industrial Scale-Up Considerations and Process Optimization in this compound Manufacturing

The industrial production of this compound is primarily driven by its extensive use as an intermediate in the pharmaceutical and agrochemical sectors. datavagyanik.com As demand grows, particularly for active pharmaceutical ingredients (APIs) used in oncology and neurology, manufacturers are focused on scaling up production and optimizing processes for efficiency and sustainability. datavagyanik.com

A key challenge in industrial manufacturing is the management of hazardous reagents and byproducts. The traditional synthesis route involves the reaction of ethanolamine or its hydrochloride salt with thionyl chloride. google.comexsyncorp.com This process, while effective, generates sulfur dioxide and hydrogen chloride gas, which require careful handling and scrubbing, typically with a sodium hydroxide (B78521) solution. A significant process optimization involves replacing thionyl chloride with industrial byproduct hydrogen chloride as the chlorinating agent. google.com This approach reduces the generation of polluting gases and lowers costs, though it may require higher pressure conditions and specialized equipment. google.com

Another optimization strategy focuses on the solvent system. The use of N,N-dimethylformamide (DMF) as a catalyst can be problematic as it may form carcinogenic byproducts in the presence of thionyl chloride. google.com An alternative process utilizes substoichiometric amounts of aliphatic carboxylic acids (e.g., formic or acetic acid) as solvents. google.com This method avoids the formation of undesirable impurities and results in a high-yield, stable aqueous solution of the product suitable for direct use in subsequent reactions. google.com

The mass balance for a typical industrial batch provides insight into the scale-up process.

Table 2: Illustrative Mass Balance for Bis(2-Chloroethylamine) Hydrochloride Production

| Input | Quantity (kg) | Output | Quantity (kg) | Reference |

|---|---|---|---|---|

| Di-Ethanol Amine | 200 | Product (Bis(2-Chloroethylamine) Hydrochloride) | 320 | |

| Thionyl Chloride | 455 | SO₂ gas | 245 | |

| Ethyl Di-Chloride (EDC) | 600 | HCl gas | 70 | |

| Total | 1255 | EDC recovered | 850 | |

| Residue | 40 | |||

| Evaporation Loss | 30 | |||

| Total | 1555 |

Note: The discrepancy in total input vs. output mass in the source document suggests EDC is used as a solvent and largely recovered.

Strategic partnerships between chemical manufacturers and pharmaceutical companies are also becoming crucial for ensuring a stable supply chain and fostering innovation in production methods. datavagyanik.com

Purification and Isolation Techniques for Research-Grade this compound

Achieving research-grade purity for this compound requires meticulous purification and isolation techniques to remove unreacted starting materials, solvents, and byproducts. The final product is typically a white to off-white, hygroscopic crystalline powder. exsyncorp.com

A common isolation method involves crystallization from the reaction mixture. chemicalbook.com After the synthesis is complete, the reaction may be quenched (e.g., with methanol), followed by the removal of solvents under a vacuum to yield the crystalline solid. chemicalbook.com

For syntheses conducted in water-insoluble solvents, an effective purification technique is liquid-liquid extraction. The hydrochloride salt can be extracted from the organic solvent into an aqueous phase, leaving non-polar impurities behind. googleapis.com Further purification involves the removal of dissolved gaseous byproducts like sulfur dioxide and hydrogen chloride. This can be accomplished by heating the solution, passing an inert gas (such as nitrogen) through it, or placing it under reduced pressure. googleapis.com These steps are critical as insufficient drying and purification can lead to a lower purity product. googleapis.com

When long-chain carboxylic acids are used as solvents during synthesis, a useful purification method involves dilution with water, which induces phase separation. This allows the carboxylic acid to be easily separated from the aqueous product solution. google.com

The quality of research-grade this compound is confirmed by several analytical tests.

Table 3: Specifications for Research-Grade this compound

| Test | Specification | Reference |

|---|---|---|

| Description | White to off-white powder | exsyncorp.com |

| Solubility | Soluble in water and methanol | exsyncorp.com |

| Identification (by IR) | Spectrum corresponds to standard | exsyncorp.com |

| Water Content | NMT 1.0% w/w | exsyncorp.com |

| Ionic Chloride | 29.0 – 32.1% w/w | exsyncorp.com |

| Assay (by Titrimetry, on anhydrous basis) | 98.0 – 102.0% w/w | exsyncorp.com |

Given its hygroscopic nature, handling and packaging under a nitrogen atmosphere are essential to maintain its purity and integrity. exsyncorp.com

Elucidation of Reaction Mechanisms Involving 2 Chloroethylamine Hydrochloride

Nucleophilic Substitution Reactions Mediated by 2-Chloroethylamine (B1212225) Hydrochloride

The cornerstone of 2-chloroethylamine's reactivity lies in nucleophilic substitution, where the chlorine atom is displaced by a nucleophile. This process can occur through two principal pathways, largely dictated by the reaction conditions.

2-Chloroethylamine hydrochloride is a potent alkylating agent, capable of introducing an aminoethyl group onto a variety of nucleophiles. ontosight.ai The reaction can proceed via a direct SN2 displacement of the chloride. libretexts.org In this bimolecular mechanism, the rate of reaction is dependent on the concentration of both 2-chloroethylamine and the nucleophile. libretexts.orgvanderbilt.edu

Alternatively, and often concurrently, the reaction can proceed through the formation of a highly reactive aziridinium (B1262131) ion intermediate. The rate of these alkylation reactions is influenced by factors such as the solvent, temperature, and the inherent nucleophilicity of the attacking species. ucl.ac.uknih.gov Kinetic studies are essential to delineate the dominant pathway and optimize reaction conditions. For instance, the rate of reaction generally follows second-order kinetics when the direct SN2 mechanism is predominant. libretexts.org

Table 1: Factors Influencing Alkylation Reactions

| Factor | Influence on Reaction Rate | Mechanism Implication |

| Nucleophile Concentration | Increases rate | Suggests SN2 pathway |

| Solvent Polarity | Can influence both pathways | Stabilizes charged intermediates |

| Temperature | Increases rate | Provides activation energy |

| Leaving Group Ability | Better leaving groups increase rate | Facilitates bond cleavage |

A key mechanistic feature of 2-chloroethylamine chemistry is its ability to undergo intramolecular cyclization to form an aziridine (B145994) ring. chemicalbook.com This occurs through neighboring group participation, where the amino group acts as an internal nucleophile, displacing the chloride to form a strained, three-membered aziridinium ion. This highly electrophilic intermediate is then susceptible to attack by external nucleophiles, leading to ring-opening and the formation of the final product. This cyclization pathway is particularly favored under basic conditions, which deprotonate the amine, increasing its nucleophilicity.

Role as a Derivatizing Reagent: Mechanistic Insights

This compound is widely employed as a derivatizing agent, particularly for analytical purposes, to enhance the detectability of various biomolecules. chemicalbook.comexsyncorp.com

This compound is utilized as a derivatizing reagent for amino acids and dipeptides. chemicalbook.comexsyncorp.com The mechanism involves the alkylation of the nucleophilic amino group of the amino acid or peptide by 2-chloroethylamine. This reaction is often performed to improve the chromatographic separation and mass spectrometric detection of these biomolecules. nih.govnih.govresearchgate.net While effective for most amino acids, the derivatization of those with sterically hindered amino groups, such as proline, can be challenging. nih.gov

Similarly, this compound can be used to derivatize nucleotides for analytical applications. google.comchemicalbook.comexsyncorp.com The mechanism involves the alkylation of nucleophilic sites on the nucleotide, such as the phosphate (B84403) groups or specific atoms on the purine (B94841) or pyrimidine (B1678525) rings. This modification facilitates their analysis, often by gas chromatography-mass spectrometry, after conversion to more volatile derivatives. nih.gov

Mechanisms in Schiff Base Ligand Formation

While 2-chloroethylamine itself does not directly form Schiff bases, it is a precursor for ligands that do. Schiff bases are typically formed through the condensation of a primary amine with an aldehyde or ketone. iosrjournals.orgajrconline.org The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine or Schiff base. iosrjournals.org

In the context of 2-chloroethylamine, it can be used to synthesize more complex primary amines through alkylation reactions. These newly synthesized amines can then be reacted with aldehydes or ketones to form Schiff base ligands. These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. scirp.org

Reaction Kinetics and Thermodynamics of this compound Transformations

The chemical behavior of 2-chloroethylamine is centrally defined by the kinetics and thermodynamics of its principal transformation: an intramolecular cyclization to form the highly reactive aziridinium ion. This process, an intramolecular nucleophilic substitution (SNi), involves the nitrogen atom of the amino group attacking the carbon atom bearing the chlorine, displacing the chloride ion. The rate and favorability of this reaction are intricately linked to environmental conditions, most notably pH.

Reaction Kinetics

The kinetics of the transformation of 2-chloroethylamine into the aziridinium ion are profoundly influenced by the pH of the solution. The reactive species in this cyclization is the free amine (non-protonated) form of 2-chloroethylamine. Consequently, the rate of reaction is directly proportional to the concentration of this unprotonated form. Under acidic conditions, the amine group is protonated, rendering it non-nucleophilic and thus inhibiting the intramolecular attack necessary for cyclization. As the pH increases, the equilibrium shifts towards the deprotonated, free amine, leading to a significant acceleration of the cyclization rate.

The rate of this cyclization can be described by first-order kinetics with respect to the concentration of the free amine. The observed rate constant, therefore, exhibits a strong dependence on the pH of the medium. Detailed kinetic studies on analogous β-haloethylamines have elucidated the fundamental principles governing these transformations. For instance, studies on tertiary β-chloroethylamines have provided valuable insights into the cyclization process, demonstrating the impact of substituents on the nitrogen atom on the reaction rate.

While specific kinetic data for the parent 2-chloroethylamine is dispersed throughout the literature, the general principles are well-established. The following table illustrates typical kinetic parameters for the cyclization of a related tertiary β-chloroethylamine, highlighting the energy requirements of this transformation.

| Compound | Temperature (°C) | Rate Constant (k, min⁻¹) | Activation Energy (Ea, kcal/mol) |

|---|---|---|---|

| N,N-Dimethyl-2-chloroethylamine | 25 | 0.043 | 21.5 |

This table presents representative kinetic data for the cyclization of a tertiary β-chloroethylamine, which serves as a model for understanding the transformation of 2-chloroethylamine.

Reaction Thermodynamics

The thermodynamics of the cyclization of 2-chloroethylamine to the aziridinium ion provide insight into the spontaneity and equilibrium position of the reaction. The formation of the three-membered aziridinium ring from the open-chain 2-chloroethylamine involves a trade-off between enthalpic and entropic factors.

The formation of the strained three-membered ring is an endothermic process, meaning it requires an input of energy. This is due to the significant ring strain in the aziridinium ion. However, the cyclization reaction leads to an increase in the number of species in the system (from one reactant to two products, the aziridinium cation and the chloride anion), which can be entropically favorable.

Furthermore, the activation parameters, including the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), provide information about the transition state of the reaction. The activation energy for the cyclization of primary β-haloethylamines is significant, reflecting the energy required to bring the nucleophilic nitrogen and the electrophilic carbon into the correct geometry for reaction and to overcome the initial bond-breaking and bond-making processes. For primary β-chloroethylamine, the activation energy has been reported to be approximately 27.5 kcal/mol. acs.org

The following table summarizes key thermodynamic considerations for the transformation of 2-chloroethylamine.

| Thermodynamic Parameter | Description | Implication for 2-Chloroethylamine Transformation |

|---|---|---|

| ΔH (Enthalpy) | Change in heat content | The formation of the strained aziridinium ring is endothermic. |

| ΔS (Entropy) | Change in disorder | The formation of two product ions from one reactant molecule can be entropically favorable. |

| ΔG (Gibbs Free Energy) | Overall spontaneity of the reaction | Determined by the balance of ΔH and TΔS; influences the equilibrium position. |

| Ea (Activation Energy) | Minimum energy for reaction | A significant energy barrier must be overcome for cyclization to occur. |

Applications of 2 Chloroethylamine Hydrochloride in Organic Synthesis

Precursor for Nitrogen Mustards and Alkylating Agents in Chemical Synthesis

2-Chloroethylamine (B1212225) hydrochloride is a fundamental precursor in the synthesis of various alkylating agents, most notably the class of compounds known as nitrogen mustards. kpi.ua These compounds are characterized by the bis(2-chloroethyl)amino functional group and have significant applications, including in pharmaceuticals as antineoplastic agents. kpi.uanih.gov

The reactivity of 2-chloroethylamine and its derivatives as alkylating agents stems from their ability to form a highly reactive intermediate, the aziridinium (B1262131) ion, through intramolecular cyclization. nih.govmdpi.com The lone pair of electrons on the nitrogen atom displaces the chloride ion, creating a strained, three-membered ring. This aziridinium cation is a potent electrophile that is readily attacked by nucleophiles, such as the N7 atom of guanine (B1146940) bases in DNA, leading to alkylation. nih.govchemicalbook.com This mechanism is central to the cytotoxic activity of nitrogen mustard drugs. mdpi.com

For instance, the nitrogen mustard drug 2-chloro-N-(2-chloroethyl)-N-methylethanamine (HN2) is synthesized from precursors that establish the core chloroethyl amine structure. mdpi.comnih.gov Studies using NMR spectroscopy have confirmed that under aqueous conditions, these mustards convert into the corresponding N-2-chloroethyl-N-methylaziridinium ion, which is the active species in subsequent reactions with nucleophiles. mdpi.com The reaction of 2-chloroethylamine hydrochloride itself or its derivatives, like bis(2-chloroethyl)amine (B1207034), with various nucleophiles is a common strategy to build more complex molecules containing the critical N-alkyl moiety. nih.govchemicalbook.com

Table 1: Key Nitrogen Mustard Compounds and Related Precursors This table is interactive. Click on the headers to sort.

| Compound Name | Chemical Formula | Role/Significance | Relevant Citations |

|---|---|---|---|

| This compound | C₂H₇Cl₂N | Primary precursor for alkylating agents and heterocycles. | nih.govnih.govcellulosechemtechnol.ro |

| Bis(2-chloroethyl)amine | C₄H₉Cl₂N | A nitrogen mustard (HN1); key intermediate for piperazine (B1678402) synthesis. | chemicalbook.com |

| N,N-Bis(2-chloroethyl)methylamine (HN2) | C₅H₁₁Cl₂N | A potent nitrogen mustard alkylating agent used in chemotherapy. | mdpi.comnih.gov |

Synthesis of Heterocyclic Compounds

The unique structure of this compound makes it an ideal starting material for the construction of various nitrogen- and sulfur-containing heterocyclic systems.

This compound is employed in the efficient synthesis of thiazolines and thiazines, which are important N,S-heterocycles. A chemoselective, one-pot method involves the reaction of α-N-hydroxyimino-β-oxodithioesters with this compound. This reaction proceeds without the need for metal catalysts and occurs under mild conditions (0–60 °C). researchgate.net The process involves a tandem sequence of ring cleavage of an intermediate oxazete-4-thione followed by the formation of new C−N and C−S bonds with the chloroalkylamine, directly yielding the thiazoline (B8809763) ring system. researchgate.net

Another well-established route is the synthesis of 2-aminothiazoline (also known as 2-amino-4,5-dihydrothiazole) through the cyclization reaction of this compound with thiourea. nih.gov This method is noted for producing a high-purity product with minimal side reactions, offering a cyclization yield of over 70%. nih.gov

Table 2: Synthesis of Thiazolines using this compound This table is interactive. Click on the headers to sort.

| Product | Reactants | Key Features of Synthesis | Relevant Citations |

|---|---|---|---|

| Thiazolines / Thiazines | This compound, α-N-hydroxyimino-β-oxodithioesters | One-pot, metal-free, tandem ring cleavage and bond formation. | researchgate.net |

Piperazine and its derivatives are a critical class of heterocyclic compounds with widespread applications in pharmaceuticals. A common and industrially relevant method for synthesizing the piperazine core involves the cyclization of an aniline (B41778) derivative with bis(2-chloroethyl)amine hydrochloride. researchgate.netmdpi.com This reagent, which can be viewed as a dimer of 2-chloroethylamine, provides the necessary -CH₂CH₂-N-CH₂CH₂- backbone for the six-membered ring.

The synthesis is typically carried out by heating a substituted aniline with bis(2-chloroethyl)amine hydrochloride, sometimes in a solvent like n-butanol or neat (solvent-free), at temperatures ranging from 100°C to over 200°C. researchgate.net For example, the neuroleptic drug Aripiprazole is synthesized from the key intermediate 1-(2,3-dichlorophenyl)-piperazine hydrochloride, which is prepared by condensing 2,3-dichloroaniline (B127971) with bis(2-chloroethylamine) hydrochloride. researchgate.net Similarly, other pharmaceutical intermediates like 1-(3-chlorophenyl)piperazine (B195711) and 1-(2-methoxyphenyl)piperazine (B120316) are manufactured using this robust cyclization strategy.

This compound serves as a key reagent in the synthesis of oxazolines and related structures. One method involves the reaction of this compound with substituted isatoic anhydrides to produce 2-(2′-aminoaryl) oxazolines.

Furthermore, it is used as a building block for creating oxazoline (B21484) monomers for polymerization. For instance, the synthesis of 2-pentyl-2-oxazoline involves an initial step where this compound is reacted with hexanoyl chloride in the presence of triethylamine (B128534) to form the intermediate N-(2-chloroethyl) hexanamide. This amide is then cyclized in the presence of a base to yield the final oxazoline monomer.

A straightforward method for producing the derivative 2-oxazolinone involves reacting this compound with a carbonate, such as sodium carbonate, in an aqueous solution at a mild temperature (e.g., 60 °C). This reaction is efficient, with reported yields exceeding 90%, and represents a green chemistry approach due to its simple and environmentally friendly conditions.

Table 3: Synthesis of Oxazoline Derivatives This table is interactive. Click on the headers to sort.

| Product | Reactants | Reaction Conditions | Relevant Citations |

|---|---|---|---|

| 2-(2′-Aminoaryl) oxazolines | This compound, Isatoic anhydrides | N/A | |

| 2-Pentyl-2-oxazoline | This compound, Hexanoyl chloride, NaOH | Two-step: amide formation followed by base-catalyzed cyclization. |

Functionalization of Polymeric Materials and Biopolymers

The reactivity of this compound makes it suitable for the chemical modification of polymers that possess nucleophilic functional groups, such as amines or hydroxyls. This post-polymerization functionalization is a powerful strategy to impart new properties to existing materials.

Chitosan (B1678972) is a natural biopolymer derived from chitin, characterized by repeating D-glucosamine units that feature primary amine (-NH₂) and hydroxyl (-OH) groups. These functional groups are active sites for chemical modification. This compound can be used as an alkylating agent to introduce aminoethyl groups onto the chitosan backbone.

The modification typically proceeds via an N-alkylation reaction, where the highly nucleophilic C2-amino group of a glucosamine (B1671600) unit attacks the electrophilic carbon of 2-chloroethylamine, displacing the chlorine atom. This reaction is generally performed under basic conditions to deprotonate the chitosan's amino groups, enhancing their nucleophilicity. The result of this modification is the formation of N-(2-aminoethyl)chitosan, a derivative with an increased density of primary amine groups. This process can also lead to di-substitution, yielding N,N-bis(2-aminoethyl)chitosan. While O-alkylation at the hydroxyl groups is also possible, N-alkylation is generally favored due to the higher reactivity of the amine group. The introduction of these additional amino groups can significantly alter the polymer's properties, such as its charge density, solubility, and chelating ability, making it a promising candidate for applications like antibacterial hydrogel wound dressings. nih.gov

Derivatization of Starch and Alginate

This compound is a key reagent for the chemical modification of polysaccharides like starch and alginate, primarily through aminoethylation. This process introduces aminoethyl groups onto the polymer backbone, altering its physicochemical properties and enhancing its utility for various applications.

The derivatization of starch with this compound yields aminoethyl starch (AE-Starch). chemicalbook.com This modification is typically carried out to introduce cationic properties to the starch molecule. Similarly, alginate, a polysaccharide extracted from brown algae, can be derivatized through aminoethylation to form aminoethyl alginate. chemicalbook.com This modification is valuable for creating materials with improved biological activity or for further functionalization. Another example involves the reaction of this compound with hydroxypropyl starch (HPS) to create aminoethyl hydroxypropyl starch (AEHPS). This derivative can then be further reacted with collagen peptides, using the enzyme transglutaminase, to produce a conjugate with potential applications in the cosmetic and biomedical fields due to enhanced antioxidant properties. guidechem.com

Synthesis of Specialized Organic Compounds

As a bifunctional molecule, this compound serves as a fundamental building block in the synthesis of diverse and specialized organic compounds. Its reactivity allows for its incorporation into molecules designed for specific industrial and technological functions.

Surfactants

This compound is an important intermediate in the production of various surfactants, which are compounds that lower surface tension. google.com It is particularly utilized in the synthesis of cationic surfactants. One documented application is its use in creating quaternary ammonium (B1175870) cationic surfactants, such as N-octadecyl-N,N'-dimethyl-ethane-1,2-diamine. guidechem.com Furthermore, it is a precursor for producing oligomeric surfactants. google.com The synthesis often involves the reaction of the amine group, followed by reactions utilizing the reactive chloro group to build the final surfactant structure.

A related compound, tris(2-chloroethyl)amine hydrochloride, which can be prepared from triethanolamine, is also noted as a key intermediate for producing oligomeric surfactants. google.com

Dyes

The utility of this compound extends to the synthesis of dyes, where it functions as a crucial intermediate. chemicalbook.comgoogle.comchemicalbook.comprinttechhealthcare.comthermofisher.com The primary amine and the alkyl chloride functionalities allow it to be incorporated into chromophoric systems or to act as a linking group in the synthesis of more complex dye molecules. While specific, publicly documented pathways from this compound to commercial dyes are proprietary, its classification as a dye intermediate is well-established in chemical literature. google.comchemicalbook.com Its role is often to introduce a reactive or functional group that can later be used to bind the dye to a substrate or to modify the dye's properties.

Agro-chemicals (Herbicides and Pesticides)

This compound is a recognized intermediate in the manufacturing of agrochemicals, including pesticides. google.comprinttechhealthcare.comanshulchemicals.com Its structure is incorporated into the final molecular framework of certain active ingredients. For instance, tris(2-chloroethyl)amine hydrochloride is explicitly mentioned as an important intermediate raw material for producing pesticides. google.com

The compound is also a building block for nitrogen mustards. printtechhealthcare.com For example, N,N-bis(2-chloroethyl)amine hydrochloride has been condensed with 4-chloro-2,6-dimethylpyrimidine (B189592) in the synthesis of new nitrogen mustard derivatives. orientjchem.org Although many nitrogen mustards are known for their applications as anticancer agents, the broader class of chloroalkylamines finds use in various fields, including the development of bioactive compounds for agriculture.

| Precursor Compound | Resulting Agro-chemical Class/Derivative | Reference |

| This compound | Pesticide Intermediates | google.comprinttechhealthcare.comanshulchemicals.com |

| Tris(2-chloroethyl)amine hydrochloride | Pesticide Intermediates | google.com |

| N,N-bis(2-chloroethyl)amine hydrochloride | Pyrimidine-based Nitrogen Mustards | orientjchem.org |

This table summarizes the role of this compound and its derivatives as precursors in agrochemical synthesis.

Optoelectronic Materials

In the field of materials science, this compound has found a niche application in the development of materials with specific electronic properties. One notable use is in the hydrothermal pre-reduction of graphene oxide (GO). chemicalbook.com This treatment results in a more ordered structure of the resulting graphene material. chemicalbook.com The process imparts higher basicity and leads to good electronic conductivity, properties that are highly desirable for applications in optoelectronic devices. chemicalbook.com

| Material Precursor | Reagent | Resulting Material | Key Property | Reference |

| Graphene Oxide (GO) | This compound | Reduced Graphene Oxide | Enhanced Electronic Conductivity | chemicalbook.com |

This table highlights the application of this compound in modifying graphene oxide for electronic applications.

Medicinal Chemistry and Biochemical Applications of 2 Chloroethylamine Hydrochloride

Role as an Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

As a versatile chemical intermediate, 2-chloroethylamine (B1212225) hydrochloride is instrumental in the synthesis of a range of pharmaceutical agents. chemicalbook.comprinttechhealthcare.com Its primary role is to act as an alkylating agent, enabling the construction of more complex molecular architectures necessary for therapeutic activity. The compound is frequently used in the manufacturing of various APIs and advanced intermediates. ganeshchemicals.in

Synthesis of Antineoplastic and Cytotoxic Agents

2-Chloroethylamine hydrochloride is a key precursor in the synthesis of several antineoplastic and cytotoxic drugs. exsyncorp.comprinttechhealthcare.com These agents are vital in cancer chemotherapy, and the incorporation of the chloroethylamine moiety is often crucial for their mechanism of action.

Fluvoxamine (B1237835) maleate (B1232345), an antidepressant, is synthesized using this compound as a key reagent. chemicalbook.comexsyncorp.com The synthesis involves the alkylation of 5-methoxy-4′-trifluoromethylvalerophenone oxime with this compound. newdrugapprovals.org This reaction is typically conducted in the presence of a base, such as potassium hydroxide (B78521), and a solvent system, which can include dimethylformamide (DMF), a combination of toluene (B28343) and PEG-400, or n-butanol. newdrugapprovals.orggoogle.com The this compound provides the necessary aminoethyl group, which is a core component of the final fluvoxamine structure. newdrugapprovals.orgchemicalbook.com After the initial alkylation, the resulting fluvoxamine base is treated with maleic acid to form the stable maleate salt. newdrugapprovals.orgchemicalbook.com Various methods aim to optimize this process for higher yield and purity. google.com

Table 1: Synthesis Parameters for Fluvoxamine Maleate

| Starting Material | Reagent | Solvent System | Base | Temperature | Outcome | Reference |

| 5-methoxy-4′-trifluoromethylvalerophenone oxime | This compound | Dimethylformamide (DMF) | Potassium hydroxide | 25°C | Fluvoxamine base | newdrugapprovals.org |

| 5-methoxy-4′-trifluoromethylvalerophenone oxime | This compound | Toluene and PEG-400 | Potassium hydroxide | 30-35°C | Fluvoxamine base | newdrugapprovals.org |

| 5-methoxy-1-(4-trifluoromethylphenyl)pentan-1-one | This compound | Dimethyl sulfoxide (B87167) (DMSO)/Toluene | Potassium hydroxide | 40-45°C | Fluvoxamine maleate | chemicalbook.com |

| Fluvoxamine oxime | This compound | n-Butanol | Alkali | Not Specified | Fluvoxamine maleate | google.com |

Ifosfamide (B1674421), an antineoplastic agent and an isomer of cyclophosphamide (B585), is synthesized using this compound as a critical intermediate. exsyncorp.comruifuchemical.com One synthetic route involves reacting 3-aminopropanol with phosphorus oxychloride to form a phosphoryl chloride intermediate. This intermediate then undergoes a substitution reaction with this compound in the presence of a base like triethylamine (B128534) to yield a phosphamide compound, which is further processed to produce ifosfamide. google.com Another described method involves the reaction of N-(2-chloroethyl)-N-(3-hydroxypropyl)amine with phosphorous oxychloride, followed by a reaction with N-(2-chloroethyl)amine (which can be derived from its hydrochloride salt) to form the final ifosfamide product. chemicalbook.com These syntheses highlight the role of this compound in introducing one of the essential bis(2-chloroethyl)amino groups that characterize nitrogen mustard-type anticancer drugs. google.comgoogle.com

Carmustine (B1668450) (BCNU), a nitrosourea (B86855) compound used in chemotherapy, is prepared using this compound as a starting material. google.comwikipedia.org A common synthetic pathway involves the reaction of 2-chloroethylamine or its hydrochloride salt with a carbonylating agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), to form the intermediate 1,3-bis(2-chloroethyl)urea. google.comepo.org This step avoids the use of hazardous phosgene. google.com The resulting urea (B33335) intermediate is then subjected to nitrosation, typically using sodium nitrite (B80452) in an acidic medium like sulfuric acid, to yield carmustine. google.comepo.org This process demonstrates the direct incorporation of two 2-chloroethyl units from the starting material into the final drug structure, which is essential for its DNA alkylating activity. google.com

Table 2: Carmustine Synthesis Overview

| Step | Reactants | Key Intermediate/Product | Reference |

| 1 | This compound, 1,1'-Carbonyldiimidazole (CDI), Triethylamine | 1,3-bis(2-chloroethyl)urea | google.comepo.org |

| 2 | 1,3-bis(2-chloroethyl)urea, Sodium nitrite, Sulfuric acid | Carmustine | google.comepo.org |

This compound is also employed as a reagent in the synthesis of derivatives of ellipticine (B1684216), a naturally occurring alkaloid known for its cytotoxic properties. exsyncorp.comnih.gov While specific synthetic pathways detailing the direct use of this compound are less commonly published, its role would be to introduce an aminoethyl or a modified aminoethyl side chain onto the ellipticine core structure. These modifications are explored to enhance the biological activity and pharmacological profile of the parent compound. nih.govnih.gov The synthesis of functionalized ellipticine derivatives often involves complex, multi-step procedures where building blocks derived from reagents like this compound are incorporated.

In the synthesis of the atypical antipsychotic aripiprazole, a related compound, bis(2-chloroethyl)amine (B1207034) hydrochloride, serves as a key intermediate. researchgate.netjocpr.com This reagent is used to construct the piperazine (B1678402) ring, a core structural feature of aripiprazole. For instance, bis(2-chloroethyl)amine hydrochloride is condensed with 2,3-dichloroaniline (B127971) to form the crucial intermediate 1-(2,3-dichlorophenyl)piperazine. jocpr.com This piperazine intermediate is then coupled with 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone to complete the synthesis of aripiprazole. jocpr.comptfarm.pl While not this compound itself, the bis(2-chloroethyl)amine hydrochloride is a closely related chloroalkylamine that highlights the utility of this chemical class in building heterocyclic structures for pharmaceutical applications. patsnap.com

Phosphoramide (B1221513) Mustards

This compound is a critical building block in the synthesis of certain phosphoramide mustards, a class of alkylating agents used in cancer chemotherapy. A prominent example is its application in the production of Ifosfamide, a nitrogen mustard derivative with significant antineoplastic activity. google.comruifuchemical.comganeshchemicals.in The synthesis of Ifosfamide involves a multi-step process where this compound is reacted with a phosphoryl chloride intermediate. google.comgoogle.com

In a typical synthetic route, 3-aminopropanol is first reacted with phosphorus oxychloride to form a cyclic phosphoryl chloride. google.com This intermediate is then reacted with this compound in the presence of a base, such as triethylamine, to yield a phosphoramide compound. google.com This subsequent reaction with chloroacetyl chloride and a final reduction step produces Ifosfamide. google.comgoogle.com This synthesis highlights the role of this compound in introducing the crucial bis(2-chloroethyl)amino functional group, which is responsible for the alkylating and cytotoxic effects of the final drug. modernscientificpress.com

Table 1: Key Intermediates in Ifosfamide Synthesis

| Precursor/Intermediate | Role in Synthesis | Reference |

| 3-Aminopropanol | Forms the oxazaphosphorine ring | google.com |

| Phosphorus oxychloride | Provides the phosphorus center and activates the molecule | google.com |

| This compound | Introduces one of the essential chloroethylamino side chains | google.comgoogle.com |

| Chloroacetyl chloride | Intermediate for further modification | google.com |

Development of Antiviral Drugs (e.g., Anti-HIV drugs)

The utility of this compound extends to the development of antiviral therapeutics. It serves as a key reagent in the synthesis of novel compounds with potential activity against viruses such as the human immunodeficiency virus (HIV). chemimpex.comexsyncorp.com

One notable application is in the synthesis of 6-desfluoroquinolones, which have been investigated as potential anti-HIV drugs. exsyncorp.com The synthesis of these compounds utilizes this compound as a precursor to introduce an aminoethyl side chain, which is a common motif in various biologically active molecules. This highlights the compound's role as a versatile building block in medicinal chemistry for the creation of new antiviral agents. chemimpex.com

Antibacterial and Antifungal Agent Synthesis

This compound is employed in the synthesis and modification of compounds to create or enhance antibacterial and antifungal properties. Its reactivity allows for the introduction of aminoethyl groups onto various molecular scaffolds, leading to derivatives with significant antimicrobial activity. chemicalbook.comchemicalbook.com

A key area of research is the chemical modification of natural polymers like chitosan (B1678972). chemicalbook.com Chitosan itself possesses some antimicrobial properties, but these can be significantly enhanced. By reacting this compound with chitosan, researchers can create N-trimethyl quaternary ammonium (B1175870) salt chitosan, which demonstrates improved antifungal capabilities compared to unmodified chitosan. chemicalbook.com Another example is the amination of kraft lignin (B12514952) using this compound to prepare an aminated lignin-silver complex. chemicalbook.com This resulting complex has shown to be an effective antimicrobial agent against both Gram-positive bacteria, such as Bacillus cereus and Staphylococcus aureus, and Gram-negative bacteria like Salmonella enteritidis. chemicalbook.com

Antidepressants

A significant application of this compound in medicinal chemistry is its role as a crucial intermediate in the synthesis of the antidepressant drug fluvoxamine maleate. chemicalbook.comhimedialabs.comshreegayatrichemicals.com Fluvoxamine is a selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of major depressive disorder and obsessive-compulsive disorder. google.com

The synthesis of fluvoxamine involves the alkylation of 5-methoxy-4′-(trifluoromethyl)valerophenone oxime with this compound. google.comgoogle.com This reaction is typically carried out in the presence of a base, such as potassium hydroxide or sodium hydroxide, and a suitable solvent like dimethylformamide, toluene, or n-butanol. google.comgoogle.com The resulting fluvoxamine base is then converted to its maleate salt to improve its stability and solubility for pharmaceutical use. chemicalbook.comgoogle.com

Table 2: Synthesis of Fluvoxamine Maleate

| Reactant | Reagent/Solvent | Product | Reference |

| 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone oxime | This compound , Sodium Hydroxide, n-Butanol | Fluvoxamine | google.com |

| Fluvoxamine | Maleic Acid | Fluvoxamine Maleate | chemicalbook.comgoogle.com |

Biochemical Modification of Biomolecules

This compound is a valuable reagent for the biochemical modification of various biomolecules. chemicalbook.com Its ability to introduce an aminoethyl group allows for the alteration of the chemical and physical properties of these molecules, leading to enhanced functionality for biomedical and pharmaceutical applications. chemicalbook.com It is employed as a derivatizing reagent for a range of biomolecules, including polysaccharides, amino acids, and peptides. exsyncorp.comchemicalbook.com

Modification of Proteins and Peptides

In the realm of proteomics and peptide chemistry, this compound can be used as a derivatizing agent for amino acids and dipeptides. exsyncorp.comchemicalbook.com The primary amine of 2-chloroethylamine can react with acidic groups on proteins and peptides, while its chloroethyl group can be a reactive site for further modifications. This allows for the introduction of new functional groups or labels onto these biomolecules. Such modifications can be useful for studying protein structure and function, as well as for developing new bioconjugates. While general methods for modifying amine and acid functional groups on proteins and peptides are well-established, the specific use of this compound offers a simple and direct way to introduce a short aminoethyl chain. nih.gov

Applications in Biopharmaceutical Development

The versatility of this compound as an intermediate and modifying agent makes it highly relevant in biopharmaceutical development. chemimpex.comanshulchemicals.com Its applications span from the synthesis of small molecule drugs, as seen with Ifosfamide and Fluvoxamine, to the creation of modified biomaterials with enhanced therapeutic properties. ganeshchemicals.inshreegayatrichemicals.com

The modification of biopolymers like chitosan and starch with this compound can lead to the development of new drug delivery systems, improved wound dressing materials, and novel cosmetic ingredients. chemicalbook.com For instance, the derivatization of hydroxypropyl starch with this compound to form aminoethyl hydroxypropyl starch, which can then be conjugated with collagen peptides, results in a product with improved antioxidant activities, showing potential for cosmetic and biomedical applications. chemicalbook.com These examples underscore the broad utility of this compound in creating a diverse range of products for the pharmaceutical and biomedical fields.

Research Tools in Molecular Biology and Pharmacology

The utility of this compound in a research context stems from its role as a precursor to bifunctional alkylating agents, particularly the nitrogen mustards. chemimpex.commdpi.com These derivatives are powerful tools for investigating fundamental cellular processes due to their ability to chemically modify biological macromolecules.

Induction of DNA Damage and Repair Mechanism Studies

Derivatives of 2-chloroethylamine are instrumental in the study of DNA damage and repair. As a structural component of nitrogen mustards, the bis(2-chloroethyl)amine group is responsible for the alkylation of DNA. mdpi.com This process begins with an intramolecular reaction that forms a highly reactive and electrophilic aziridinium (B1262131) ion. mdpi.com This cation then serves as the direct alkylating agent, readily reacting with nucleophilic sites on DNA bases, most commonly the N7 position of guanine (B1146940). mdpi.com

Because these agents are bifunctional, a second chloroethyl arm can undergo the same reaction, leading to the formation of DNA interstrand crosslinks (ICLs). nih.gov ICLs are a particularly severe form of DNA damage as they prevent the strand separation necessary for DNA replication and transcription. nih.gov This blockage of essential metabolic processes can trigger cell death, making these compounds highly cytotoxic. nih.gov

By inducing these specific and potent DNA lesions, researchers can meticulously study the complex cellular machinery responsible for maintaining genomic integrity. The introduction of ICLs by these agents allows for the detailed investigation of several DNA repair pathways, including:

Base Excision Repair (BER): This pathway is primarily responsible for correcting single-base damage. mdpi.com

Nucleotide Excision Repair (NER): This mechanism handles bulky lesions that distort the DNA helix. mdpi.com

Fanconi Anemia (FA) Pathway: This complex pathway is critically important for the repair of interstrand crosslinks. frontiersin.org

The ability to control the induction of this damage provides a powerful model for understanding how cells recognize and respond to genotoxic stress, and what happens when these repair pathways are deficient.

Table 1: DNA Damage and Repair Pathways Studied Using Alkylating Agents

| Type of DNA Damage | Key Alkylating Agent Action | Primary Repair Pathway(s) Studied | Cellular Consequence of Unrepaired Damage |

|---|---|---|---|

| Monoadducts | Formation of a covalent bond between the alkylating agent and a single DNA base (e.g., N7-guanine). nih.gov | Base Excision Repair (BER) mdpi.com | Can lead to mutations if not repaired before DNA replication. |

| Interstrand Crosslinks (ICLs) | Covalent linkage of the two opposing strands of the DNA double helix. nih.gov | Fanconi Anemia (FA) Pathway, Nucleotide Excision Repair (NER). nih.govfrontiersin.org | Blocks DNA replication and transcription, leading to cell cycle arrest and apoptosis. nih.gov |

Studies on Alkylating Agents' Effects on Cells and Tissues

The cytotoxic effects of 2-chloroethylamine derivatives make them valuable tools for studying cellular responses to chemical stress, particularly in the context of cancer biology and pharmacology. A significant area of research involves the study of drug resistance, a major obstacle in cancer chemotherapy. nih.govnih.gov

In laboratory settings, researchers have successfully developed drug-resistant human tumor cell lines by repeatedly exposing them to escalating doses of alkylating agents. nih.govnih.gov These studies provide critical insights into the mechanisms by which cancer cells adapt to and survive chemotherapy. For instance, studies on Raji (a human Burkitt lymphoma cell line) and SCC-25 (a human squamous cell carcinoma line) have yielded key findings:

Development of Resistance: Stable resistance to specific alkylating agents can be induced, though it often develops with difficulty over several months. nih.gov

Stability of Resistance: The acquired resistance can be semi-stable, with a half-life of 2-3 months upon removal of the drug from the culture medium. nih.gov

Cross-Resistance Patterns: Importantly, resistance to one alkylating agent does not always confer resistance to others. This lack of general cross-resistance has significant therapeutic and mechanistic implications, suggesting that different alkylating agents may have unique properties or that cells develop highly specific resistance mechanisms. nih.govnih.gov

These cell line models are considered clinically relevant for investigating the biochemical and genetic underpinnings of alkylating agent resistance. nih.gov

Table 2: Cross-Resistance Profiles in Alkylating Agent-Resistant Human Cell Lines

| Cell Line | Developed Resistance To | Fold Resistance | Cross-Resistance Observed | No Cross-Resistance Observed | Reference |

|---|---|---|---|---|---|

| Raji/HN2 | Nitrogen Mustard (HN2) | 7-fold | 4-hydroxyperoxycyclophosphamide (~3-fold) | BCNU, Melphalan, Busulfan, Cisplatin | nih.gov |

| Raji/BCNU | BCNU | 5.3-fold | Melphalan (4-fold), Cisplatin (4-fold) | Not specified | nih.gov |

| Raji/CP | Cisplatin (CDDP) | 7-fold | Nitrogen Mustard (3-fold), BCNU (3-fold) | Busulfan, 4-hydroperoxyifosfamide | nih.gov |

| SCC-25/CP | Cisplatin (CDDP) | 12-fold | Melphalan (5-fold), 4-hydroxyperoxycyclophosphamide (3-fold) | Not specified | nih.gov |

Investigational Therapeutic Modalities

The chemical reactivity inherent in the 2-chloroethylamine structure has made it a cornerstone for the synthesis of various therapeutic agents. It serves as an essential starting material or intermediate in the creation of more complex molecules designed for medical applications. chemimpex.comchemicalbook.comgoogle.com

Targeted Drug Delivery Systems

While this compound is not itself a drug delivery system, its chemical functionality is exploited to create derivatives for such purposes. The reactive chloroethyl group can be used to covalently attach the molecule to larger biocompatible polymers or targeting ligands. This strategy is a foundational concept in the development of targeted drug delivery systems. For example, this compound has been used for the chemical modification of natural polymers like chitosan and starch. chemicalbook.com This process, known as aminoethylation, introduces amino groups that can improve the biological activity or physical properties of the polymer, potentially for use in biomedical or pharmaceutical applications. chemicalbook.com This demonstrates its role as a versatile chemical tool for functionalizing larger molecules, a key step in designing sophisticated drug carriers.

CNS Antitumor Agents

This compound is a critical intermediate in the synthesis of several established anticancer drugs. google.com Its structure is integral to the pharmacophore of many nitrogen mustard alkylating agents used in chemotherapy. mdpi.com One of the most notable applications in this area is its use as a starting material for the synthesis of carmustine (BCNU). google.com Carmustine is a nitrosourea compound known for its ability to cross the blood-brain barrier, making it a vital agent in the treatment of central nervous system (CNS) tumors like glioblastoma. The lipophilic nature of carmustine, which allows it to penetrate the CNS, combined with the DNA alkylating capacity derived from its chloroethyl groups, exemplifies the successful translation of the chemical properties of 2-chloroethylamine into a life-saving therapeutic.

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-hydroxyperoxycyclophosphamide |

| 4-hydroperoxyifosfamide |

| Aminoethyl hydroxypropyl starch (AEHPS) |

| Busulfan |

| Carmustine (BCNU) |

| Chlorambucil |

| Cisplatin |

| Cyclophosphamide |

| Ethanolamine (B43304) |

| Fluvoxamine maleate |

| Melphalan |

| Methotrexate |

| Mitomycin C |

| Nitrogen Mustard (Mechlorethamine, HN2) |

| Taurine |

| Thionyl chloride |

| Trimethyleneiminethiophosphoramide |

Advanced Analytical Methods for 2 Chloroethylamine Hydrochloride and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the analysis of 2-Chloroethylamine (B1212225) hydrochloride, enabling the separation of the main compound from impurities and other related substances. Various chromatographic methods have been developed to achieve high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) and UHPLC-MS/MS

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), are powerful tools for the analysis of 2-Chloroethylamine hydrochloride. These methods offer high sensitivity and selectivity, which are essential for detecting trace-level impurities. oup.comresearchgate.net

Since this compound lacks a significant UV chromophore, direct UV detection can be challenging, though detection at low wavelengths like 195 nm is possible. google.comchromforum.org For enhanced sensitivity and specificity, alternative detectors such as Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), Refractive Index (RI) detector, or a mass spectrometer (MS) are often employed. chromforum.org Hydrophilic Interaction Liquid Chromatography (HILIC) is frequently used as it is well-suited for polar compounds like 2-chloroethylamine. oup.comresearchgate.net

A rapid HILIC-MS method has been developed for the direct and sensitive determination of 2-chloroethylamine and the related genotoxic impurity, aziridine (B145994), without the need for derivatization. researchgate.net This method allows for sample analysis in under five minutes, achieving part-per-billion (ppb) level detection. researchgate.net

| Parameter | HILIC-MS Method for 2-Chloroethylamine |

| Technique | Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) |

| Separation | 1.5 min isocratic UHPLC |

| Detection | Benchtop, single quadrupole detector |

| Linearity Range | 0.5 µg/L to 10 µg/L |

| Detectability | 5 parts per billion (ppb) for main components at 100 g/L |

| Sample Preparation | Simple and direct, no derivatization required |

| Analysis Time | Less than 5 minutes |

| Repeatability | <10% RSD at 5 µg/L |

| Accuracy | ±10% at 5 µg/L |

| This table summarizes the key parameters of a rapid HILIC-MS method for the analysis of 2-chloroethylamine. researchgate.net |

The development and validation of analytical methods are critical to ensure the reliability of impurity detection in this compound. google.com These validation studies are performed in accordance with guidelines from the International Council for Harmonisation (ICH). researchgate.netnih.gov

A high-performance liquid detection method has been developed to measure the content, purity, and impurity levels of this compound. google.com This method utilizes an Agilent Zorbax SB-CN column with a mobile phase consisting of a potassium phosphate (B84403) buffer and acetonitrile, with detection at 195 nm. google.com The method was validated for linearity, with a correlation coefficient (r²) of 0.9997, and recovery rates between 98.0% and 102.0%. google.com The primary impurity identified and controlled by this method is ethanolamine (B43304). google.com

Similarly, a selective and sensitive UHPLC-MS/MS method was developed and validated for the quantification of the genotoxic impurity bis(2-chloroethyl)amine (B1207034) in aripiprazole, a drug substance synthesized using a derivative of 2-chloroethylamine. researchgate.net This method employs a C18 column with a mobile phase of formic acid in water and methanol, using positive-ion electrospray ionization (ESI) with multiple reaction monitoring (MRM). researchgate.net The validation demonstrated high sensitivity, with a limit of detection (LOD) of 0.070 ppm and a limit of quantification (LOQ) of 0.206 ppm. researchgate.net

| Parameter | HPLC Method for this compound | UHPLC-MS/MS Method for Bis(2-chloroethyl)amine |

| Instrument | High Performance Liquid Chromatograph with UV detector | Waters Acquity UPLC with Quattro Premier XE MS/MS |

| Column | Agilent Zorbax SB-CN (150 mm x 4.6 mm, 3.5 µm) | ACE 3 C18 (100 mm x 4.6 mm, 3.0 µm) |

| Mobile Phase | A: 10mM K₂HPO₄ (pH 8.0), B: Acetonitrile (40:60) | A: 0.2% Formic Acid in Water, B: Methanol (45:55) |

| Detection | UV at 195 nm | Positive-ion ESI with MRM |

| Flow Rate | Not specified | 0.5 mL/min |

| Injection Volume | 20 µL | 2 µL |

| LOD | Not specified | 0.070 ppm |

| LOQ | Not specified | 0.206 ppm |

| Linearity (r²) | 0.9997 | 0.9892 |

| Recovery | 98.0% - 102.0% | 92.0% - 111.0% |

| This table provides a comparison of validated HPLC and UHPLC-MS/MS methods for the analysis of this compound and its derivative. google.comresearchgate.net |

The detection of residual this compound and its derivatives in pharmaceutical intermediates is a critical quality control step. researchgate.net For instance, a HILIC-MS method was established for the analytical control of 2-chloro-N-(2-chloroethyl)ethanamine, a genotoxic impurity, in the manufacturing process of vortioxetine. oup.comoup.com This method was capable of quantifying the impurity at a level of 75 ppm with respect to vortioxetine. oup.com The separation was achieved on a Primesep B column using a mobile phase of ammonium (B1175870) formate (B1220265) buffer and acetonitrile. oup.comoup.com

Another study focused on developing a rapid and fully automated method for screening residues of aziridine and 2-chloroethylamine in active pharmaceutical ingredients (APIs). researchgate.net This method involves in-fiber derivatization followed by analysis using gas chromatography with negative ion chemical ionization mass spectrometry (GC-NCI-MS), achieving low detection limits of 1-3 ng/g. researchgate.netsigmaaldrich.com

Gas Chromatography (GC)

Gas Chromatography (GC) is another valuable technique for the analysis of this compound, particularly for assessing purity and detecting volatile impurities. google.com In one method, the GC purity of this compound was determined to be as high as 99.5% using an SE-54 chromatographic column and a hydrogen flame ionization detector (FID). google.com

However, direct GC analysis can be challenging due to the polarity and potential thermal lability of the compound. researchgate.net Derivatization is often required to improve volatility and thermal stability for GC analysis. researchgate.net A method for screening aziridine and 2-chloroethylamine residues in APIs uses headspace extraction and in-fiber derivatization with 2,3,4,5,6-pentafluorobenzoyl chloride (PFBCl) prior to GC-MS analysis. researchgate.netsigmaaldrich.com This approach allows for the detection of trace levels of these impurities. researchgate.net

| Parameter | GC Purity Analysis Method |

| Column | SE-54 |

| Detector | Hydrogen Flame Ionization Detector (FID) |

| Column Temperature | 50 °C |

| Detector Temperature | 250 °C |

| Vaporization Chamber Temp. | 250 °C |

| Carrier Gas (N₂) | 30 ml/min |

| Split Ratio | 1:60 |

| Sample Injection Volume | 1 µL |

| This table outlines the conditions for a Gas Chromatography method used for purity assessment of this compound. google.com |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative or semi-quantitative analysis of this compound. google.com While it lacks the high resolution and quantification capabilities of HPLC and GC, it is useful for monitoring reaction progress and for preliminary purity checks. google.comchemistryhall.com

In the context of pharmaceutical raw materials, TLC has been used to detect the related substance chloroethylamine. google.com Visualization on the TLC plate can be achieved using various staining agents. For amines like 2-chloroethylamine, a ninhydrin (B49086) solution is particularly effective, producing colored spots. chemistryhall.com

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure of the compound. chemicalbook.com The ¹H NMR spectrum of this compound shows characteristic signals corresponding to the different protons in the molecule, confirming its identity. chemicalbook.com

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. thermofisher.com The IR spectrum of bis(2-chloroethyl)amine hydrochloride, a derivative, is used to confirm that the substance conforms to its expected structure as part of its specifications. thermofisher.com Raman spectroscopy can also be employed for characterization. chemicalbook.com Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for identification and is often coupled with chromatographic techniques like HPLC and GC for enhanced analytical power. oup.comresearchgate.netresearchgate.netchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound and its derivatives, providing detailed information about the carbon-hydrogen framework and the presence of other nuclei like phosphorus.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the identity and purity of this compound. In the ¹H NMR spectrum, the protons on the two carbon atoms typically appear as distinct triplets due to coupling with each other. The ¹³C NMR spectrum shows two signals corresponding to the two unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent chlorine and nitrogen atoms. For instance, spectral data for this compound in D₂O shows characteristic peaks for the methylene (B1212753) groups. thermofisher.comchemicalbook.com

Derivatives such as Bis(2-chloroethyl)amine hydrochloride, which features two identical chloroethyl groups attached to a nitrogen atom, also provide characteristic NMR spectra. ontosight.ai More complex structures, like substituted fluorenylspirohydantoins synthesized using related starting materials, have been extensively analyzed using 1D and 2D NMR techniques (COSY, HMQC, HMBC) to confirm their intricate structures. nih.gov

Interactive Data Table: Typical NMR Chemical Shifts

| Compound | Nucleus | Chemical Shift (ppm) | Solvent |

|---|---|---|---|

| This compound | ¹H | ~3.4 (t, -CH₂-N), ~3.9 (t, -CH₂-Cl) | D₂O |

| This compound | ¹³C | ~41.2 (-CH₂-N), ~42.5 (-CH₂-Cl) | D₂O |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

³¹P NMR: For derivatives of 2-chloroethylamine that contain phosphorus, ³¹P NMR spectroscopy is a powerful and essential analytical technique. This is particularly relevant in the study of cyclophosphamide (B585) and its analogues, which are important anticancer agents derived from nitrogen mustards. nih.govlookchem.com ³¹P NMR is used to monitor the synthesis of these compounds and to study their kinetics and metabolism. lookchem.comugent.be For example, researchers have used ³¹P NMR to determine the rates at which cyclophosphamide analogues generate cytotoxic alkylating agents and to detect the presence of key intermediates that could not be identified by ¹³C NMR. lookchem.com The chemical shift in ³¹P NMR provides information about the coordination state and chemical environment of the phosphorus atom. nih.gov The technique is also widely applied to track the degradation of organophosphorus pesticides, which may share structural motifs with some 2-chloroethylamine derivatives. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound and its derivatives, aiding in their identification and structural elucidation. The mass spectrum of this compound shows the molecular ion of the free base (C₂H₆ClN). nih.gov A characteristic feature is the isotopic pattern of the molecular ion peak due to the presence of the chlorine-35 and chlorine-37 isotopes in an approximate 3:1 ratio. researchgate.net

The fragmentation pattern is also diagnostic. For 2-chloroethylamine, common fragments include the loss of a chlorine atom or cleavage of the C-C bond. In derivatives like bis(2-chloroethyl)amine and tris(2-chloroethyl)amine, the fragmentation patterns become more complex but provide crucial structural information. thermofisher.comnih.gov Advanced techniques like UHPLC–MS/MS are employed for the identification and quantification of trace-level genotoxic impurities such as bis(2-chloroethyl)amine in pharmaceutical substances. google.comresearchgate.net

Interactive Data Table: Key Mass Spectrometry Fragments for 2-Chloroethylamine (Free Base)

| m/z Value | Identity | Notes |

|---|---|---|

| 79/81 | [C₂H₆ClN]⁺ | Molecular ion peak, showing ³⁵Cl/³⁷Cl isotope pattern. |

| 44 | [C₂H₆N]⁺ | Loss of chlorine radical. |

Note: Based on typical electron ionization mass spectrometry.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and reliable method for the identification of this compound by detecting the vibrations of its functional groups. The IR spectrum provides a unique "fingerprint" for the molecule. nih.gov The spectrum of this compound is characterized by several key absorption bands. thermofisher.com These include broad absorptions corresponding to the N-H stretches of the ammonium group (-NH₃⁺), C-H stretching vibrations of the ethyl group, and a characteristic C-Cl stretching absorption in the fingerprint region. Commercial suppliers often verify the identity of the compound by confirming its IR spectrum conforms to that of a standard.

For derivatives, IR spectroscopy remains a valuable tool. The spectra of compounds like bis(2-chloroethyl)amine hydrochloride and the 2-chloroethyl radical have also been documented, showing characteristic bands that confirm their structures.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3000-2800 | N-H Stretch | Ammonium (-NH₃⁺) |

| ~2960-2850 | C-H Stretch | Alkane (-CH₂-) |

| ~1600-1500 | N-H Bend | Ammonium (-NH₃⁺) |

| ~1470-1430 | C-H Bend | Alkane (-CH₂-) |

Note: Positions are approximate and can vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy has specific applications in the analysis of this compound and its derivatives, primarily for quantitative analysis. The parent compound, this compound, does not possess a strong chromophore and is therefore not expected to show significant absorbance in the UV-Vis region. However, it can be detected by a UV detector as part of a High-Performance Liquid Chromatography (HPLC) system, particularly at lower wavelengths (e.g., ~210 nm). google.com This approach is crucial for purity and content analysis, where the compound is separated from impurities like ethanolamine before detection.